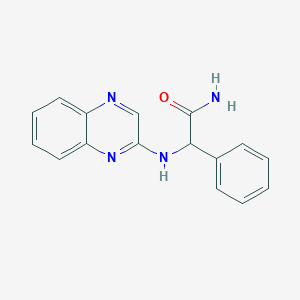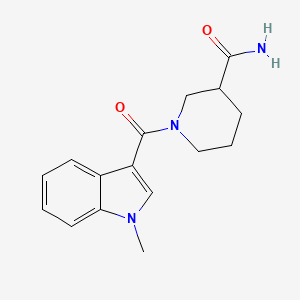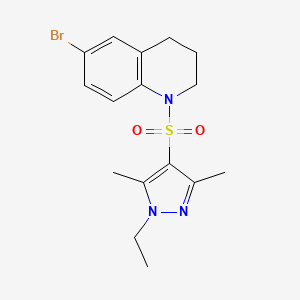
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide is a compound that belongs to the class of quinoxaline derivatives. . The compound’s structure features a quinoxaline moiety attached to a phenyl group and an acetamide group, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Phenyl-2-(quinoxalin-2-ylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of quinoxaline-2-carboxylic acid with aniline derivatives under appropriate conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-(quinoxalin-2-ylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
2-Phenyl-2-(quinoxalin-2-ylamino)acetamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxamide: Similar in structure but lacks the phenyl group, leading to different biological activities and applications.
2-Phenylquinoxaline: Lacks the acetamide group, resulting in different chemical reactivity and biological properties.
Quinoxaline-2-thiol: Contains a thiol group instead of an acetamide group, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activities.
Propriétés
IUPAC Name |
2-phenyl-2-(quinoxalin-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-16(21)15(11-6-2-1-3-7-11)20-14-10-18-12-8-4-5-9-13(12)19-14/h1-10,15H,(H2,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLMKWYFDRVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethoxy-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6619740.png)
![2-(carbamoylamino)-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B6619748.png)

![[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate](/img/structure/B6619759.png)
![N-[5-[(2-hydroxy-2,5-dimethylhexyl)carbamoylamino]-2-methylphenyl]acetamide](/img/structure/B6619761.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B6619773.png)

![4-[(1,5-Dimethylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6619782.png)

![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]phthalazin-1-amine](/img/structure/B6619794.png)
![1-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B6619802.png)
![N-[1-[(2-hydroxy-3-methoxypropyl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B6619812.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[2-methyl-5-(1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B6619825.png)

